molecular formula C21H41F2N3O12S2 B6299322 4-Fluoro-L-leucine ethyl ester 4H2SO4 4py CAS No. 1459196-65-6

4-Fluoro-L-leucine ethyl ester 4H2SO4 4py

Cat. No. B6299322
CAS RN: 1459196-65-6
M. Wt: 629.7 g/mol
InChI Key: RMQYTIVBGOQETG-KRJWQGBVSA-N
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Description

“4-Fluoro-L-leucine ethyl ester 4H2SO4 4py” is a chemical compound with the molecular formula C21H41F2N3O12S2 and a molecular weight of 629.7 g/mol. It is listed under CAS No. 1459196-65-6 .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

While the molecular formula and weight are known, other physical and chemical properties such as melting point, boiling point, and density are not specified .

Scientific Research Applications

Polymer Synthesis and Properties

One notable application is in the synthesis and characterization of amino acid-containing polyacetylenes. These compounds have been used to create amphiphilic poly(phenylacetylene)s carrying L-leucine pendants, demonstrating unique properties such as hydrogen bonding, chirality transcription, and chain helicity. These polymers are not only thermally stable but also exhibit helical structures induced by the chirality of L-leucine, leading to potential applications in advanced materials (Cheuk et al., 2003).

Medicinal Chemistry and Fluorination Techniques

In medicinal chemistry, the direct photocatalytic C-H fluorination has been utilized for the preparative synthesis of key intermediates, such as γ-fluoroleucine methyl ester. This method provides an efficient pathway to access organofluorines, critical for the development of pharmaceuticals, showcasing the importance of fluoroalkylated amino acid esters in drug synthesis (Halperin et al., 2015).

Chiral Ionic Liquids and Physicochemical Properties

The synthesis of chiral ionic liquids from L-(+)-α-(positive butyl)-leucine ethyl ester highlights another application area. These ionic liquids exhibit enhanced thermal stability, solubility, bio-solubility, and high conductivity, making them suitable as reaction media and chiral catalysts. Their application extends to molecular imprinting polymer dispersion agents, indicating their potential in various chemical processes and material science applications (Tian et al., 2018).

Enzyme Catalysis

The versatility of 4-Fluoro-L-leucine ethyl ester derivatives is further demonstrated in enzyme catalysis, where the aminopeptidase from Aeromonas proteolytica can function as an esterase, catalyzing the hydrolysis of L-leucine ethyl ester. This reveals the potential of using amino acid ester derivatives in understanding and enhancing enzymatic reactions, offering insights into the mechanisms of enzyme catalysis (Bienvenue et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYTIVBGOQETG-KRJWQGBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41F2N3O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1459196-65-6
Record name (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrogensulfate pyridinate
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